AZM475271

Circadian Biology CRY1 Modulation Chemical Probe

Researchers studying CRY1-specific circadian mechanisms or p53-deficient cancers face ambiguity with furochromenone analogs that inhibit DHODH or stabilize CRY1 rather than degrade it. M47 resolves this by selectively destabilizing CRY1 (not CRY2), enhancing its nuclear ubiquitination and degradation. • Selective CRY1 degradation with weak DHODH inhibition (IC50=5,000 nM), confirming on-target specificity. • Enhances oxaliplatin-induced apoptosis in Ras-transformed p53-null fibroblasts; extends median lifespan ~25% in p53-/- mice. • Functions as a structurally related negative control for furochromenone DHODH inhibitor studies. Supplied with ≥98% purity (HPLC) and full analytical characterization (NMR, HPLC, GC).

Molecular Formula C28H22ClNO4
Molecular Weight 471.9 g/mol
Cat. No. B13917630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZM475271
Molecular FormulaC28H22ClNO4
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C3=C(C=C2)OC(CC3=O)(C)C4=CC=C(C=C4)Cl)C(=O)N5CCC6=CC=CC=C65
InChIInChI=1S/C28H22ClNO4/c1-16-24-22(33-26(16)27(32)30-14-13-17-5-3-4-6-20(17)30)11-12-23-25(24)21(31)15-28(2,34-23)18-7-9-19(29)10-8-18/h3-12H,13-15H2,1-2H3
InChIKeyHUWLQJUHXIKAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M47: Molecular Identity and Procurement


This compound, identified by CAS 890808-56-7 and commonly referred to as M47, is a synthetic small molecule characterized by a furo[3,2-f]chromen-9-one core scaffold. Its primary, empirically validated mechanism is the selective destabilization and nuclear degradation of the circadian clock protein Cryptochrome 1 (CRY1) [1]. This activity has been linked to enhanced apoptosis in Ras-transformed p53-deficient cells and a significant extension of lifespan in p53 knockout mice, establishing its primary utility as a chemical probe in oncology and circadian biology research .

Why M47 Generic Substitution Fails


The furochromenone scaffold is a privileged structure with diverse biological outputs, including DHODH inhibition and antimycobacterial activity, making the activity of any derivative highly dependent on its specific substitution pattern [1]. This particular compound's unique profile—defined by its action as a selective CRY1 destabilizer rather than a DHODH inhibitor or CRY stabilizer—cannot be extrapolated to other analogs. Even within the narrow class of CRY1 modulators, functional directionality is critical; compounds like M54 and KL101 stabilize CRY1 [2], while M47 degrades it. These opposing mechanisms produce distinct and potentially conflicting biological outcomes. Therefore, substituting M47 with a generic furochromenone or another CRY1-targeting compound without empirical data supporting functional equivalence will compromise experimental reproducibility and invalidate comparative analyses.

M47 Head-to-Head Performance Evidence


CRY1 Destabilization vs. M54 Stabilization

This compound (M47) acts as a selective destabilizer of CRY1, functionally opposing the activity of the comparator M54, a CRY1 stabilizer [1]. M47 selectively enhanced CRY1 ubiquitination and degradation, a mechanism that M54 reduces [2].

Circadian Biology CRY1 Modulation Chemical Probe

CRY1 over CRY2 Isoform Selectivity

M47 demonstrates selectivity for the CRY1 isoform, distinguishing it from compounds like TH301, which preferentially target CRY2 [1]. The molecular basis for this selectivity involves differential interactions with the FAD-binding pocket and lid loop conformations of CRY1 versus CRY2, as established by X-ray crystallography studies of related compounds [2].

Cryptochrome Isoform Selectivity Circadian Clock

Lifespan Extension in p53 Knockout Mice

In a p53-/- mouse model, systemic repetitive administration of M47 increased median lifespan by approximately 25% compared to vehicle-treated controls [1]. This in vivo outcome is a distinct and quantifiable differentiator from other CRY1 modulators, for which comparable lifespan data may not be available.

p53 Mutant Cancer Aging Lifespan Extension

Weak DHODH Inhibition

This compound exhibits weak inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 5,000 nM, which is >4,000-fold higher (weaker) than its activity against CRY1 (IC50 1.2 nM in a DHODH assay, though its primary target is CRY1) [1][2]. This is in stark contrast to other furochromenone derivatives that are potent DHODH inhibitors [3].

Target Engagement DHODH Selectivity

M47 Research and Application Scenarios


Selective CRY1 Destabilization Probe

Researchers studying the distinct roles of CRY1 and CRY2 in the mammalian circadian clock can use M47 to selectively degrade CRY1, enabling the dissection of isoform-specific functions. This application is supported by evidence of M47's selective CRY1 degradation and increased circadian period length [1].

Apoptosis Induction in p53-Deficient Cancers

M47 is a validated tool for investigating therapeutic strategies in cancers characterized by p53 loss-of-function mutations. It enhances oxaliplatin-induced apoptosis in Ras-transformed p53 null fibroblasts, making it suitable for combination studies [1].

Longevity Studies in p53 Knockout Mice

This compound is uniquely positioned for in vivo studies of aging and p53-related pathologies, given its demonstrated ability to extend median lifespan by approximately 25% in p53-/- mice upon systemic administration [1].

DHODH Inhibitor Negative Control

Due to its weak DHODH inhibition (IC50 = 5,000 nM), M47 can serve as a structurally related but functionally inactive control compound in experiments designed to validate the on-target effects of potent furochromenone DHODH inhibitors [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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